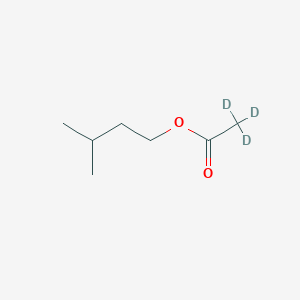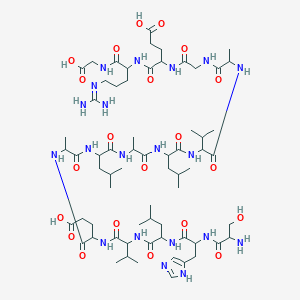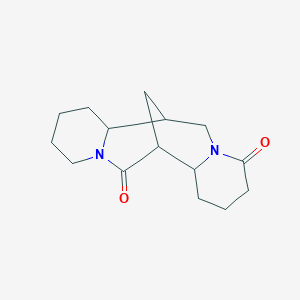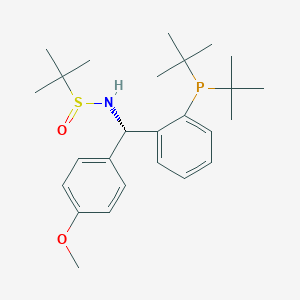
3-Methylbutyl acetate-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbutyl acetate-d3, also known as isotopically labeled isoamyl acetate, is a deuterated compound with the molecular formula C7H14O2. It is a colorless liquid that is slightly soluble in water but readily dissolves in organic solvents. This compound is primarily used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methylbutyl acetate-d3 can be synthesized through the esterification of 3-methylbutanol-d3 with acetic acid. The reaction is typically catalyzed by an acid, such as sulfuric acid, and involves refluxing the reactants to form the ester. The reaction can be represented as follows:
3-Methylbutanol-d3+Acetic AcidH2SO43-Methylbutyl Acetate-d3+Water
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous distillation to separate the ester from the reaction mixture, ensuring high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylbutyl acetate-d3, like other esters, undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back to 3-methylbutanol-d3 and acetic acid.
Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to 3-methylbutanol-d3.
Transesterification: It can react with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products Formed:
Hydrolysis: 3-Methylbutanol-d3 and acetic acid.
Reduction: 3-Methylbutanol-d3.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
3-Methylbutyl acetate-d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the flavor and fragrance industry to study the behavior of esters in various formulations.
Wirkmechanismus
The mechanism of action of 3-methylbutyl acetate-d3 involves its interaction with various molecular targets depending on the context of its use. In metabolic studies, it is incorporated into metabolic pathways where its transformation can be traced due to the deuterium labeling. This allows researchers to understand the specific pathways and intermediates involved in the metabolism of esters .
Vergleich Mit ähnlichen Verbindungen
Isoamyl Acetate:
Isopentyl Acetate: Another name for isoamyl acetate, sharing similar properties and uses.
Uniqueness: The primary uniqueness of 3-methylbutyl acetate-d3 lies in its deuterium labeling, which makes it invaluable for detailed scientific studies. This isotopic labeling allows for precise tracking and analysis in various research applications, providing insights that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C7H14O2 |
|---|---|
Molekulargewicht |
133.20 g/mol |
IUPAC-Name |
3-methylbutyl 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C7H14O2/c1-6(2)4-5-9-7(3)8/h6H,4-5H2,1-3H3/i3D3 |
InChI-Schlüssel |
MLFHJEHSLIIPHL-HPRDVNIFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)OCCC(C)C |
Kanonische SMILES |
CC(C)CCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]spiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B12298327.png)
![2,4,6-Tris(3'-(pyridin-3-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12298330.png)


![8-Isobutyryl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12298358.png)
![5-bromo-4-[(5-bromopyridin-3-yl)methylimino]-2-methyl-1H-pyrimidin-6-one;hydrobromide](/img/structure/B12298360.png)
![1-[5-hydroxy-4-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)oxolan-2-yl]-2-methylpropane-1,2-diol](/img/structure/B12298366.png)




![Sodium;[3-hydroxy-2,7-diiodo-6-oxo-9-(2-sulfonatophenyl)xanthen-4-yl]mercury;hydrate](/img/structure/B12298383.png)
![methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate](/img/structure/B12298384.png)
